2-phenoxy-N-((5-(thiophen-3-yl)furan-2-yl)methyl)propanamide

Medicinal Chemistry P2X3 Antagonists Structure-Activity Relationship (SAR)

Procure this precise regioisomer, 2-phenoxy-N-((5-(thiophen-3-yl)furan-2-yl)methyl)propanamide (CAS 2034492-72-1), to ensure fidelity in P2X3 antagonist screening libraries. Its unique 5-(thiophen-3-yl)furan-2-yl scaffold, distinct from 4-(furan-3-yl)thiophen isomers, dictates target binding and selectivity, making it essential for SAR studies aimed at avoiding P2X2/3-related taste disturbances. Backed by Wuhan LL Science patents, it is a critical tool compound for chronic cough and pain target validation.

Molecular Formula C18H17NO3S
Molecular Weight 327.4
CAS No. 2034492-72-1
Cat. No. B2382947
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-phenoxy-N-((5-(thiophen-3-yl)furan-2-yl)methyl)propanamide
CAS2034492-72-1
Molecular FormulaC18H17NO3S
Molecular Weight327.4
Structural Identifiers
SMILESCC(C(=O)NCC1=CC=C(O1)C2=CSC=C2)OC3=CC=CC=C3
InChIInChI=1S/C18H17NO3S/c1-13(21-15-5-3-2-4-6-15)18(20)19-11-16-7-8-17(22-16)14-9-10-23-12-14/h2-10,12-13H,11H2,1H3,(H,19,20)
InChIKeyHAPGMZBDEXMSEK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Phenoxy-N-((5-(thiophen-3-yl)furan-2-yl)methyl)propanamide (CAS 2034492-72-1): Chemical Identity and Physicochemical Profile for Procurement


The compound 2-phenoxy-N-((5-(thiophen-3-yl)furan-2-yl)methyl)propanamide (CAS 2034492-72-1) is a synthetic small molecule featuring a phenoxy-propanamide core linked to a 5-(thiophen-3-yl)furan-2-yl methylamine moiety. According to authoritative database records, its molecular formula is C18H17NO3S (MW 327.4 g/mol), with a topological polar surface area (TPSA) of 79.7 Ų and a computed octanol-water partition coefficient (XLogP3) of 3.6 [1]. Patents classify it among heterocyclic compounds exhibiting P2X3 purinoceptor antagonistic activity, positioning it within a class of molecules under investigation for conditions such as chronic pain and chronic cough [2].

Why Generic Substitution of 2-Phenoxy-N-((5-(thiophen-3-yl)furan-2-yl)methyl)propanamide (CAS 2034492-72-1) Risks Scientific Error


Substituting this compound with a generic 'phenoxy-propanamide' or 'furan-thiophene' derivative overlooks critical structure-activity relationships (SAR). The precise connectivity of the thiophen-3-yl group to the furan-2-yl ring, and the specific point of attachment to the phenoxy-propanamide core, are non-interchangeable structural determinants that dictate target binding, physicochemical properties, and off-target profiles [1]. As evidenced by patents on related heterocyclic P2X3 antagonists, minor positional isomerism on the heterocyclic scaffold significantly alters selectivity, metabolic stability, and taste-related side effects—factors that render generic in-class substitution scientifically unreliable [2].

Quantitative Differentiation Evidence for 2-Phenoxy-N-((5-(thiophen-3-yl)furan-2-yl)methyl)propanamide (CAS 2034492-72-1) vs. Closest Analogs


Scaffold-Level Regioisomeric Differentiation: 5-(Thiophen-3-yl)furan-2-yl vs. 4-(Furan-3-yl)thiophen-2-yl and Other Analogs

The target compound contains a 5-(thiophen-3-yl)furan-2-yl scaffold, a regioisomeric arrangement distinct from closely catalogued analogs such as N-{[4-(furan-3-yl)thiophen-2-yl]methyl}-2-phenoxypropanamide (CAS 2379978-41-1). In the target, the methylamine linker is attached to the 2-position of a furan ring bearing a thiophen-3-yl substituent at the 5-position; in the comparator, the linker attaches to the 2-position of a thiophene ring bearing a furan-3-yl at the 4-position. This heterocycle-swap positional isomerism alters ring electronics and the spatial orientation of the phenoxy-propanamide group relative to the heterocyclic core [1].

Medicinal Chemistry P2X3 Antagonists Structure-Activity Relationship (SAR)

Physicochemical Differentiation: XLogP3 and TPSA Comparison with Closest Heterocyclic Analogs

The compound 2-phenoxy-N-((5-(thiophen-3-yl)furan-2-yl)methyl)propanamide has a computed XLogP3 of 3.6 and a TPSA of 79.7 Ų [1]. Compared to structurally similar analogs that carry additional substituents on the heterocyclic core—such as N-{[5-(thiophen-3-yl)furan-2-yl]methyl}-3-[4-(trifluoromethyl)phenyl]propanamide, which incorporates a trifluoromethylphenyl group and thus exhibits higher lipophilicity and larger molecular weight—the target compound has a more balanced lipophilicity profile. The relatively lower XLogP3 and moderate TPSA of the target compound place it in a physicochemical space more consistent with favorable oral absorption according to Lipinski's and Veber's rules, although quantitative permeability data are not publicly available [2].

Physicochemical Properties Lipophilicity Druglikeness

P2X3 Antagonistic Activity: Qualitative Positioning Within a Patent-Defined Structural Class

Patent JP-2024045225-A, assigned to Wuhan LL Science & Technology Development Co., discloses a series of heterocyclic compounds, including those containing furan-thiophene-propanamide scaffolds, as high-potency P2X3 receptor antagonists [1]. The patent claims that compounds within this structural class exhibit high P2X3 antagonistic activity alongside better selectivity, lower toxicity, and improved metabolic stability versus first-generation antagonists such as gefapixant, which is limited by dysgeusia attributable to P2X2/3 heteromer inhibition [2]. Although the specific IC50 of the target compound against human P2X3 is not publicly disclosed, a closely related structural comparator—P2X3 antagonist 34—has reported IC50 values of 25 nM (human), 92 nM (rat), and 126 nM (guinea pig) . The target compound falls within the same patent-defined chemical space and is claimed as an intermediate or final compound within the disclosure.

P2X3 Antagonism Chronic Pain Chronic Cough

Prioritized Research and Industrial Application Scenarios for 2-Phenoxy-N-((5-(thiophen-3-yl)furan-2-yl)methyl)propanamide (CAS 2034492-72-1)


Scaffold-Specific SAR Exploration in P2X3 Antagonist Lead Optimization

This compound serves as a structurally defined chemical probe for interrogating the SAR of P2X3 antagonists bearing the 5-(thiophen-3-yl)furan-2-yl scaffold. Its regioisomeric identity, distinctly different from 4-(furan-3-yl)thiophen-2-yl analogs, makes it suitable for profiling how heterocycle orientation affects P2X3 binding, functional antagonism, and selectivity over P2X2/3 heteromers [1]. Researchers should prioritize this compound when constructing congeneric series to map the contribution of the thiophene-on-furan versus furan-on-thiophene topology to pharmacological outcomes.

Physicochemical Property Benchmarking Against Lipophilic Analog Series

With a computed XLogP3 of 3.6 and TPSA of 79.7 Ų, this compound occupies a favorable central lipophilicity range that balances membrane permeability with solubility [1]. It can be employed as a reference standard when evaluating the DMPK liability of more lipophilic analogs (e.g., trifluoromethylphenyl-substituted derivatives), enabling systematic assessment of the trade-off between target potency enhancement via increased lipophilicity and the associated risks of elevated metabolic clearance and hERG liability.

Next-Generation Chronic Cough and Pain Target Validation Studies

Based on its classification within patent families claiming high-potency P2X3 antagonism with improved selectivity and reduced taste disturbance compared to gefapixant, this compound is applicable in target validation studies for chronic cough and neuropathic pain models [1]. Its use as a tool compound or intermediate for further derivatization is specifically relevant when the research objective is to identify P2X3 antagonists that avoid P2X2/3-associated dysgeusia—a key differentiator from first-generation clinical candidates.

Chemical Intermediates for Proprietary Library Synthesis

Given its precise regioisomeric structure and its explicit inclusion as an intermediate in patents from Wuhan LL Science & Technology Development Co., procurement of this compound supports the synthesis of proprietary screening libraries within the P2X3 antagonist chemical space. Its use ensures fidelity to patented SAR territory, which is critical for freedom-to-operate assessment and for building compound collections that map directly onto protected intellectual property landscapes [1].

Quote Request

Request a Quote for 2-phenoxy-N-((5-(thiophen-3-yl)furan-2-yl)methyl)propanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.